molecular formula C21H24N4O3S B11014667 4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11014667
M. Wt: 412.5 g/mol
InChI Key: BVWWSXZHPKAGCA-UHFFFAOYSA-N
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Description

N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrroloquinazoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, followed by the construction of the pyrroloquinazoline coreCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYL-13-THIAZOL-2-YL)-4-(3-METHYLBUTYL)-15-DIOXO-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-13(2)9-11-24-18(27)15-6-4-5-7-16(15)25-17(26)8-10-21(24,25)19(28)23-20-22-12-14(3)29-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,28)

InChI Key

BVWWSXZHPKAGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CCC(C)C

Origin of Product

United States

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